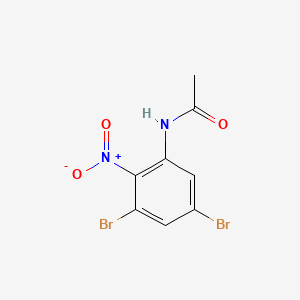

N-Acetyl 3,5-dibromo-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dibromo-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGGWMAUYBKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC(=C1)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674367 | |

| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855929-29-2 | |

| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetyl 3,5-dibromo-2-nitroaniline: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl 3,5-dibromo-2-nitroaniline (CAS Number: 855929-29-2) is a specialized aromatic compound that has emerged as a valuable building block in the field of chemical biology and drug discovery. Its unique substitution pattern, featuring two bromine atoms, a nitro group, and an acetylated amine on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its pivotal role as a precursor in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Acetyl 3,5-dibromo-2-nitroaniline is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 855929-29-2 | [1][2] |

| Molecular Formula | C₈H₆Br₂N₂O₃ | [1][2] |

| Molecular Weight | 337.95 g/mol | [2] |

| Appearance | Likely a solid | Inferred from related compounds |

| Purity | Typically >97% | [3] |

| Storage | Room temperature | [3] |

Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline

The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline can be logically approached through a two-step process starting from the commercially available 3,5-dibromoaniline. This strategy involves the regioselective nitration of the aniline ring, followed by the acetylation of the amino group. The order of these steps is crucial to achieve the desired isomer. Direct nitration of anilines can be complex due to the activating and ortho-, para-directing nature of the amino group, as well as the potential for oxidation and the formation of anilinium ions in the acidic nitrating medium, which would direct nitration to the meta-position.[4] Therefore, a plausible and controlled synthetic route is proposed below.

Synthetic Scheme

Caption: Proposed two-step synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline.

Step 1: Synthesis of 3,5-Dibromo-2-nitroaniline

The initial step involves the nitration of 3,5-dibromoaniline. The two bromine atoms are meta-directing and deactivating, while the amino group is ortho-, para-directing and strongly activating. The steric hindrance from the bromine atoms and the electronic effects will likely favor the introduction of the nitro group at the 2-position.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dibromoaniline (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.

-

Nitration: Add the nitrating mixture dropwise to the solution of 3,5-dibromoaniline while maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitate, 3,5-dibromo-2-nitroaniline, is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline

The second step is the acetylation of the amino group of 3,5-dibromo-2-nitroaniline. This is a standard procedure often carried out using acetic anhydride.

Experimental Protocol:

-

Reaction Setup: Dissolve 3,5-dibromo-2-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine in a round-bottom flask.

-

Acetylation: Add acetic anhydride (1.2 equivalents) to the solution. The reaction can be stirred at room temperature or gently heated to ensure completion.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid N-Acetyl 3,5-dibromo-2-nitroaniline by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Application in Targeted Protein Degradation: A PROTAC Building Block

The designation of N-Acetyl 3,5-dibromo-2-nitroaniline as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7]

A typical PROTAC molecule consists of three key components:

-

A "warhead" ligand that binds to the target protein of interest.

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).

-

A chemical linker that connects the warhead and the E3 ligase ligand.

The modular nature of PROTACs allows for the rational design and synthesis of degraders for a wide range of protein targets.[8]

Plausible Role of N-Acetyl 3,5-dibromo-2-nitroaniline

Given its structure, N-Acetyl 3,5-dibromo-2-nitroaniline is likely a precursor to a "warhead" ligand that targets a specific protein. The bromine atoms on the aromatic ring serve as convenient handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. The nitro group can also be a site for chemical transformation, for instance, reduction to an amine, which can then be further functionalized.

The development of a PROTAC using this building block would involve several subsequent synthetic steps to attach a linker and an E3 ligase ligand.

Conceptual Workflow for PROTAC Synthesis

Caption: A conceptual workflow illustrating the use of N-Acetyl 3,5-dibromo-2-nitroaniline as a starting material for PROTAC synthesis.

Conclusion

N-Acetyl 3,5-dibromo-2-nitroaniline is a strategically designed chemical entity with significant potential in the rapidly advancing field of targeted protein degradation. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. As a versatile building block, it provides a valuable starting point for the development of novel PROTACs, empowering researchers and drug developers to explore new therapeutic avenues by targeting previously "undruggable" proteins. The continued exploration of such building blocks will undoubtedly fuel the expansion of the PROTAC toolbox and accelerate the discovery of next-generation therapeutics.

References

Sources

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Acetyl 3,5-dibromo-2-nitroaniline chemical properties

An In-depth Technical Guide to N-Acetyl 3,5-dibromo-2-nitroaniline

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of N-Acetyl 3,5-dibromo-2-nitroaniline, a halogenated nitroaromatic compound. It is intended for researchers, chemists, and professionals in drug development who may utilize this molecule as a versatile intermediate in organic synthesis. This guide delves into its chemical properties, a detailed synthetic protocol, spectral characteristics, reactivity, and essential safety protocols, grounding all claims in established chemical principles and available data.

Core Physicochemical Properties

N-Acetyl 3,5-dibromo-2-nitroaniline is a solid, crystalline compound at room temperature. Its molecular structure, characterized by the presence of an acetylated amino group, a nitro group, and two bromine atoms on a benzene ring, makes it a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and potential pharmaceutical agents.[1]

| Property | Value | Source |

| CAS Number | 855929-29-2 | [1][2][3] |

| Molecular Formula | C₈H₆Br₂N₂O₃ | [1][2] |

| Molecular Weight | 337.95 g/mol (or ~338.0 g/mol ) | [1][2][3] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature. | [1] |

Molecular Structure and Inherent Reactivity

The arrangement of functional groups on the aniline ring dictates the molecule's electronic properties and reactivity. The nitro group (-NO₂) is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. Conversely, the acetylamino group (-NHCOCH₃) is an activating, ortho-, para-directing group, though its influence is modulated by the powerful deactivating effect of the adjacent nitro group. The two bromine atoms provide sites for metal-catalyzed cross-coupling reactions.

Caption: Synthetic workflow for N-Acetyl 3,5-dibromo-2-nitroaniline.

Detailed Experimental Protocol

Step 1: Synthesis of N-Acetyl-2-nitroaniline

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 13.8 g (0.1 mol) of 2-nitroaniline in 50 mL of glacial acetic acid. [4]2. Reagent Addition: While stirring, carefully and slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.

-

Reaction: Gently heat the mixture to reflux for 30-45 minutes. The reaction is exothermic, so initial heating should be cautious.

-

Isolation: Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with vigorous stirring.

-

Filtration: The yellow precipitate of N-acetyl-2-nitroaniline is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

Step 2: Synthesis of N-Acetyl-3,5-dibromo-2-nitroaniline

-

Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap, dissolve the dried N-acetyl-2-nitroaniline (0.05 mol) in 100 mL of glacial acetic acid.

-

Reagent Addition: From the dropping funnel, add a solution of 5.6 mL (0.11 mol) of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes. The reaction should be performed in a well-ventilated fume hood.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into 400 mL of ice-cold water. A pale yellow or off-white solid will precipitate.

-

Work-up: Stir the suspension for 15 minutes, then add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure N-Acetyl 3,5-dibromo-2-nitroaniline.

Spectral Characterization (Predicted)

While specific spectra require experimental acquisition, the structure allows for the prediction of key features.

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | - A singlet around δ 2.2-2.5 ppm (3H) for the acetyl (-COCH₃) protons.- Two doublets in the aromatic region (δ 7.5-8.5 ppm), each integrating to 1H, corresponding to the two aromatic protons. Their meta-coupling (J ≈ 2-3 Hz) would be characteristic.- A broad singlet for the amide proton (-NH) at δ 9-11 ppm. |

| ¹³C NMR | - A signal around δ 25 ppm for the methyl carbon.- A signal around δ 168-170 ppm for the carbonyl carbon.- Six distinct signals in the aromatic region (δ 110-150 ppm), including two signals for carbons bearing bromine atoms. |

| IR (Infrared) | - N-H stretching vibration around 3250-3350 cm⁻¹.- C=O (amide I) stretching around 1660-1690 cm⁻¹.- N-O asymmetric and symmetric stretching of the nitro group around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-Br stretching in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec. | - A characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This will appear as three peaks at m/z ≈ 336, 338, and 340 in an approximate 1:2:1 intensity ratio. |

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its multiple reactive sites.

-

Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields N-acetyl-3,5-dibromo-1,2-diaminobenzene, a key precursor for synthesizing substituted benzimidazoles, which are important scaffolds in medicinal chemistry.

-

Amide Hydrolysis: The N-acetyl group can be cleaved under acidic or basic conditions to regenerate the free amine, yielding 3,5-dibromo-2-nitroaniline. This allows for subsequent modification of the amino group.

-

Cross-Coupling Reactions: The two C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This enables the introduction of aryl, vinyl, or alkynyl groups, providing a pathway to complex, highly functionalized aromatic structures.

Caption: Key reaction pathways for N-Acetyl 3,5-dibromo-2-nitroaniline.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not readily available in the search results, data from structurally related nitroanilines and bromoanilines suggest that it should be handled with significant care. [5]

-

Hazard Classification: Based on related compounds like 2-nitroaniline, this substance should be presumed to be toxic if swallowed, in contact with skin, or if inhaled. [5]It may cause irritation to the skin and eyes and may lead to organ damage through prolonged or repeated exposure. [5]* Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up place. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [5][6]

References

- CPAchem Ltd. (n.d.). Safety data sheet for N-Methyl-2-nitroaniline.

- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Nitroaniline.

- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Nitroaniline.

- BLDpharm. (n.d.). N-Acetyl 3,5-dibromo-2-nitroaniline.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for o-Nitroaniline.

- Stellarsmart. (n.d.). N-Acetyl 3, 5-dibromo-2-nitroaniline, min 97%.

- Pharmaffiliates. (n.d.). N-Acetyl 3,5-dibromo-2-nitroaniline.

- Santa Cruz Biotechnology, Inc. (n.d.). N-Acetyl 3,5-dibromo-2-nitroaniline.

-

PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

Sources

N-Acetyl 3,5-dibromo-2-nitroaniline synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl 3,5-dibromo-2-nitroaniline

Introduction

N-Acetyl 3,5-dibromo-2-nitroaniline is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring an acetylated amine, a nitro group, and two bromine atoms on the phenyl ring—provides multiple reaction sites for further chemical modification. The strategic placement of these groups, particularly the ortho-nitro and meta-bromo substituents relative to the acetylamino group, creates a specific electronic and steric environment that can be leveraged in the design of complex molecular architectures and pharmacologically active agents.

This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of N-Acetyl 3,5-dibromo-2-nitroaniline (CAS No: 855929-29-2).[1][2][3][4] We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern the synthetic strategy and the logic behind the characterization techniques. This ensures a reproducible and well-understood process, from initial reaction to final structural confirmation.

Section 1: Synthetic Strategy & Retrosynthetic Analysis

The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline is most logically approached via a two-step sequence. A retrosynthetic analysis reveals the most viable precursor to be 3,5-dibromo-2-nitroaniline. The final step is a straightforward N-acetylation of this precursor.

The key challenge lies in the synthesis of the 3,5-dibromo-2-nitroaniline intermediate with the correct regiochemistry. Direct bromination of 2-nitroaniline is not feasible for obtaining this isomer, as the strongly activating ortho-, para-directing amino group would direct bromination to the 4- and 6-positions.[5] Therefore, a more robust strategy is required. Our proposed pathway begins with a suitable precursor that allows for controlled introduction of the required functional groups. While a direct synthesis for 3,5-dibromo-2-nitroaniline is not readily found in literature, a plausible and chemically sound approach involves the selective nitration of 3,5-dibromoaniline. The amino group in 3,5-dibromoaniline is a powerful ortho-, para-directing group, making the 2-, 4-, and 6-positions susceptible to electrophilic attack. The steric hindrance from the two bulky bromine atoms at the 3- and 5-positions will favor nitration at the less hindered 2-position.

This leads to the following two-stage synthetic plan:

-

Nitration: Electrophilic aromatic substitution on 3,5-dibromoaniline to introduce a nitro group at the C2 position, yielding 3,5-dibromo-2-nitroaniline.

-

Acetylation: N-acetylation of the 3,5-dibromo-2-nitroaniline intermediate using an appropriate acetylating agent to form the final product.

Caption: Overall synthetic scheme for N-Acetyl 3,5-dibromo-2-nitroaniline.

Section 2: Synthesis of Precursor: 3,5-Dibromo-2-nitroaniline

Principle of the Reaction

This synthesis relies on the principles of electrophilic aromatic substitution. A nitronium ion (NO₂⁺) is generated in situ from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The electron-rich aniline ring of the 3,5-dibromoaniline substrate attacks the nitronium ion. The amino group (-NH₂) is a strongly activating ortho-, para-director. While the bromine atoms are deactivating, they are also ortho-, para-directing. The combined directing effects strongly favor substitution at the 2-, 4-, and 6-positions. Due to the significant steric hindrance posed by the bromine atoms at positions 3 and 5, the electrophilic attack preferentially occurs at the less sterically encumbered C2 position, leading to the desired 3,5-dibromo-2-nitroaniline isomer.

Experimental Protocol

Safety Note: This procedure involves the use of highly corrosive and oxidizing concentrated acids. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dibromoaniline (10.0 g, 39.8 mmol).

-

Acidification: Cool the flask in an ice-salt bath to -5 °C. Slowly add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. Stir until all the aniline salt has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (3.0 mL, ~43.8 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the stirred aniline salt solution over 30 minutes. Meticulously maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. The crude product will precipitate as a yellow solid.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be purified by recrystallization from ethanol to yield 3,5-dibromo-2-nitroaniline as a yellow crystalline solid. Dry the purified product in a vacuum oven.

Section 3: Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline

Principle of the Reaction

This step is a classic nucleophilic acyl substitution reaction. The nitrogen atom of the amino group in 3,5-dibromo-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[6] This forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a stable leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the aniline, yields the stable N-acetylated amide product. Acetic anhydride is chosen as the acetylating agent for its high reactivity and the fact that the byproduct, acetic acid, is easily removed.

Caption: Mechanism for the N-acetylation of an aniline derivative.

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place the purified 3,5-dibromo-2-nitroaniline (5.0 g, 15.8 mmol).

-

Addition of Reagents: Add glacial acetic acid (20 mL) followed by acetic anhydride (5 mL, 52.9 mmol).

-

Heating: Heat the mixture to a gentle reflux (approximately 120 °C) using a heating mantle. Maintain the reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, cool the flask further in an ice bath.

-

Work-up: Slowly pour the cooled reaction mixture into 150 mL of ice-cold water with constant, vigorous stirring. The N-acetylated product will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove residual acetic acid.

-

Purification: The crude N-Acetyl 3,5-dibromo-2-nitroaniline can be purified by recrystallization from an ethanol/water mixture to afford the final product as a pure crystalline solid. Dry the crystals under vacuum.

Section 4: Comprehensive Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized N-Acetyl 3,5-dibromo-2-nitroaniline. The following data are predicted based on the known effects of the constituent functional groups on spectroscopic measurements.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 855929-29-2 | [1][2][3][4] |

| Molecular Formula | C₈H₆Br₂N₂O₃ | [2][3][4] |

| Molecular Weight | 337.95 g/mol | [2] |

| Appearance | Pale yellow to yellow crystalline solid | (Predicted) |

| Melting Point | (Not reported, expected to be >150 °C) | |

| Solubility | Insoluble in water; soluble in acetone, DMSO, ethyl acetate | (Predicted) |

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present. A KBr pellet or ATR-FTIR method can be used.[7]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3250 | N-H Stretch | Secondary Amide (-NH-CO) |

| ~3100-3000 | Aromatic C-H Stretch | Ar-H |

| ~1680-1660 | C=O Stretch (Amide I) | Acetyl group (-CO-CH₃) |

| ~1550-1530 | N-O Asymmetric Stretch | Nitro group (-NO₂) |

| ~1540-1520 | N-H Bend (Amide II) | Secondary Amide (-NH-CO) |

| ~1360-1340 | N-O Symmetric Stretch | Nitro group (-NO₂) |

| ~800-600 | C-Br Stretch | Bromo-substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.8-10.2 | Singlet (broad) | 1H | N-H | Amide protons are typically deshielded and may be broad due to quadrupole coupling and exchange. |

| ~8.0-8.2 | Doublet | 1H | Ar-H (C6-H) | Ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. Coupled to C4-H. |

| ~7.8-8.0 | Doublet | 1H | Ar-H (C4-H) | Meta to the nitro group but ortho to a bromine atom. Coupled to C6-H. |

| ~2.2-2.4 | Singlet | 3H | -CO-CH₃ | Methyl protons of the acetyl group, appearing as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~169-171 | C =O | Carbonyl carbon of the amide group. |

| ~145-148 | C -NHAc | Aromatic carbon attached to the acetylamino group. |

| ~138-142 | C -NO₂ | Aromatic carbon attached to the nitro group. |

| ~130-135 | Ar-C H | Aromatic methine carbons (C4 and C6). |

| ~115-120 | C -Br | Aromatic carbons attached to bromine atoms (C3 and C5). |

| ~24-26 | -C H₃ | Methyl carbon of the acetyl group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value | Interpretation | Rationale |

| ~336, 338, 340 | [M]⁺ Molecular Ion Cluster | The characteristic 1:2:1 isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). |

| ~294, 296, 298 | [M - CH₂CO]⁺ | Loss of a ketene radical (42 Da) is a common fragmentation pathway for N-aryl acetamides. |

| ~278, 280, 282 | [M - NO₂]⁺ | Loss of the nitro group (46 Da). |

Section 5: Comprehensive Experimental Workflow

The entire process from starting material to fully characterized product can be visualized as a cohesive workflow, ensuring that each stage validates the successful completion of the previous one.

Caption: Comprehensive workflow for the synthesis and characterization of the title compound.

Conclusion

This guide has detailed a robust and scientifically grounded two-step synthesis for N-Acetyl 3,5-dibromo-2-nitroaniline from 3,5-dibromoaniline. By explaining the causality behind the reaction choices—leveraging steric hindrance and directing group effects for regioselective nitration and employing a standard N-acetylation—we provide a clear and reproducible pathway. The comprehensive characterization protocol, including predicted data for IR, NMR, and Mass Spectrometry, establishes a self-validating system to confirm the structure and purity of the final product. This molecule represents a valuable, highly functionalized intermediate, and the methods described herein should empower researchers in organic synthesis, drug discovery, and materials science to produce and utilize it with confidence.

References

-

A Practical Procedure for Regioselective Bromination of Anilines. Synlett, Thieme, [Link]

-

Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson, [Link]

-

Mechanism of aniline acetylation reaction (Koreeda, 2011). ResearchGate, [Link]

-

Acetylation of Aniline. Scribd, [Link]

-

Mechanism of acylation of aniline with acetic anhydride? Reddit, [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry, [Link]

-

Multistep Synthesis. Chemistry LibreTexts, [Link]

- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

Synthesis of 3,5-dibromo-nitro-benzene. PrepChem.com, [Link]

- Production process for synthesizing 3,5-dibromonitrobenzene.

-

N-Acetyl 3,5-dibromo-2-nitroaniline. Pharmaffiliates, [Link]

- Process for producing N-acylnitroaniline derivative.

-

3,5-Dibromoaniline. PubChem, National Institutes of Health, [Link]

-

N-[(3,5-dibromo-2-pyridinyl)methyl]-3-nitroaniline. PubChem, National Institutes of Health, [Link]

-

Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, [Link]

-

2-Nitroaniline. PubChem, National Institutes of Health, [Link]

-

Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications, [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace, [Link]

-

Dibromo-nitroaniline. PubChem, National Institutes of Health, [Link]

-

m-Nitroaniline. NIST WebBook, [Link]

-

3,5-Dibromo-4-nitroaniline. PubChem, National Institutes of Health, [Link]

-

2,5-Dibromoaniline. PubChem, National Institutes of Health, [Link]

-

RefMet Compound Details. Metabolomics Workbench, [Link]

-

4-Bromo-2-nitroaniline. PubChem, National Institutes of Health, [Link]

Sources

- 1. 855929-29-2|N-Acetyl 3,5-dibromo-2-nitroaniline|BLDpharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Elucidation of N-Acetyl 3,5-dibromo-2-nitroaniline: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic characteristics of N-Acetyl 3,5-dibromo-2-nitroaniline, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited availability of direct experimental data in public literature, this guide synthesizes information from analogous structures and established analytical principles to provide robust, field-proven methodologies and predicted spectral data.

Introduction: The Structural Significance of N-Acetyl 3,5-dibromo-2-nitroaniline

N-Acetyl 3,5-dibromo-2-nitroaniline is a substituted aromatic compound featuring a combination of functional groups that contribute to its unique chemical properties. The presence of two bromine atoms, a nitro group, and an N-acetyl group on the aniline backbone creates a specific electronic and steric environment. Accurate structural confirmation and purity assessment are critical for its application in further synthetic transformations or biological screening. Spectroscopic techniques are indispensable tools for achieving this, providing detailed information about the molecular structure, purity, and integrity of the compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-Acetyl 3,5-dibromo-2-nitroaniline, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and the presence of the acetyl group.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of N-Acetyl 3,5-dibromo-2-nitroaniline is expected to be relatively simple due to the substitution pattern. The aromatic region will provide key information about the protons on the benzene ring, while the aliphatic region will show the signal for the acetyl methyl group. The broad singlet for the amine proton is also a characteristic feature.

| Signal Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

| Aromatic Proton (H-4) | ~ 8.5 - 8.7 | Doublet | 1H |

| Aromatic Proton (H-6) | ~ 8.2 - 8.4 | Doublet | 1H |

| Amine Proton (-NH) | ~ 9.0 - 10.0 | Broad Singlet | 1H |

| Acetyl Protons (-CH₃) | ~ 2.2 - 2.4 | Singlet | 3H |

| Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shift values can vary slightly depending on the solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

| Signal Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) |

| Carbonyl Carbon (C=O) | ~ 168 - 170 |

| C-2 (C-NO₂) | ~ 145 - 148 |

| C-1 (C-NH) | ~ 138 - 140 |

| C-4 | ~ 130 - 132 |

| C-6 | ~ 125 - 127 |

| C-3 (C-Br) | ~ 118 - 120 |

| C-5 (C-Br) | ~ 115 - 117 |

| Acetyl Carbon (-CH₃) | ~ 24 - 26 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra.

A. Materials and Instrumentation

-

N-Acetyl 3,5-dibromo-2-nitroaniline

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

B. Sample Preparation

-

Accurately weigh approximately 10-20 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

C. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the ¹³C NMR spectrum.

Caption: Workflow for NMR spectroscopic analysis.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and reaction mixtures. A robust HPLC method can effectively separate the target compound from impurities and starting materials.

Rationale for Method Development

For a polar, N-acetylated aromatic compound like N-Acetyl 3,5-dibromo-2-nitroaniline, a reversed-phase HPLC method is generally suitable.[1] A C18 column is a good starting point due to its versatility. The mobile phase will typically consist of a mixture of an aqueous component (with a pH modifier like formic or acetic acid to ensure good peak shape) and an organic solvent such as acetonitrile or methanol. Gradient elution is often preferred to ensure the efficient elution of all components in a complex sample. UV detection is appropriate due to the presence of the chromophoric aromatic system.

Generalized HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC Analysis

A. Materials and Instrumentation

-

N-Acetyl 3,5-dibromo-2-nitroaniline

-

HPLC-grade acetonitrile and water

-

Formic acid

-

HPLC system with a UV detector

-

Analytical balance and volumetric flasks

B. Sample Preparation

-

Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

C. Data Acquisition and Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample and run the gradient method.

-

Analyze the resulting chromatogram to determine the retention time and purity of the compound.

Caption: Generalized workflow for HPLC analysis.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of the target compound and its impurities based on their mass-to-charge ratio (m/z).

Expected Mass Spectral Data

For N-Acetyl 3,5-dibromo-2-nitroaniline (C₈H₆Br₂N₂O₃), the expected molecular weight is approximately 337.95 g/mol . The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 338.88 | Protonated molecule |

| [M+Na]⁺ | 360.86 | Sodium adduct |

Fragmentation Pathways

In tandem MS (MS/MS), the protonated molecule can be fragmented to provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) or parts thereof.[2]

LC-MS Protocol

A. Instrumentation

-

An LC-MS system equipped with an electrospray ionization (ESI) source.

B. LC Method

-

The HPLC method described in Section 2.2 can be adapted for LC-MS, typically with a lower flow rate (e.g., 0.2-0.5 mL/min) if a smaller diameter column is used.

C. MS Parameters

-

Ionization Mode: Positive ESI

-

Scan Range: m/z 100-500

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

Caption: Conceptual workflow of an LC-MS system.

Conclusion

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Shaklee Corporation. (n.d.). Development of a Reliable HPLC Test Method for Analysis of NAC. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (n.d.). HPLC-based quantification of in vitro N-terminal acetylation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). HPLC-Based Quantification of In Vitro N-Terminal Acetylation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. HPLC-based quantification of in vitro N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Acetyl 3,5-dibromo-2-nitroaniline: A Versatile Building Block for Novel Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins. The design and synthesis of novel building blocks for these degraders are critical to expanding the scope and efficacy of TPD. This guide provides a comprehensive technical overview of N-Acetyl 3,5-dibromo-2-nitroaniline, a promising and versatile scaffold for the development of next-generation protein degraders. We will delve into its synthesis, chemical properties, and strategic application in the construction of PROTACs, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Dawn of Targeted Protein Degradation

The ability to selectively eliminate pathogenic proteins represents a paradigm shift in drug discovery. Unlike traditional inhibitors that merely block a protein's function, targeted protein degraders physically remove the protein from the cellular environment. This is achieved through the action of bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for a high degree of chemical diversity. The choice of the E3 ligase ligand is paramount, as it dictates which of the over 600 human E3 ligases is hijacked for targeted degradation. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, there is a pressing need to develop novel ligands that can recruit other E3 ligases, thereby expanding the therapeutic window and overcoming potential resistance mechanisms.

It is in this context that N-Acetyl 3,5-dibromo-2-nitroaniline emerges as a building block of significant interest. Its polysubstituted aromatic core offers multiple points for chemical modification, providing a versatile platform for the generation of diverse libraries of E3 ligase ligands.

Physicochemical Properties of N-Acetyl 3,5-dibromo-2-nitroaniline

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in drug design.

| Property | Value | Source |

| CAS Number | 855929-29-2 | [1] |

| Molecular Formula | C8H6Br2N2O3 | [1] |

| Molecular Weight | 338.0 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Purity | Typically ≥97% | [1] |

The presence of two bromine atoms, a nitro group, and an acetylated amine on the aniline scaffold imparts a unique electronic and steric profile to the molecule. The electron-withdrawing nature of the nitro and bromo groups makes the aromatic ring electron-deficient, influencing its reactivity in subsequent synthetic transformations.[2]

Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline: A Step-by-Step Protocol

The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline can be achieved through a multi-step process starting from commercially available precursors. The following protocol provides a representative synthetic route.

Diagram: Synthetic Pathway

Sources

The Untapped Potential of N-Acetyl 3,5-dibromo-2-nitroaniline: A Technical Guide to a Versatile Scaffold for PROTAC Design

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, offers vast possibilities for chemical design and optimization. The linker, in particular, is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex. This technical guide introduces N-Acetyl 3,5-dibromo-2-nitroaniline as a highly functionalized and versatile scaffold for the synthesis of novel PROTAC linkers. While not yet a mainstream building block, its unique substitution pattern offers a rich platform for creating diverse linker architectures with precise control over vectorality, rigidity, and attachment points. This document provides a comprehensive analysis of its chemical properties, proposes detailed synthetic strategies for its incorporation into PROTACs, and offers expert insights into the causality behind these experimental choices, empowering researchers in drug discovery to explore new chemical space in targeted protein degradation.

Introduction to PROTACs and the Critical Role of the Linker

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[1] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[] This catalytic mode of action offers distinct advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.

The success of a PROTAC is intimately tied to the design of its three components. While the warhead and E3 ligase ligand provide the necessary binding affinities, the linker is the linchpin that orchestrates the productive formation of the ternary complex. The linker's length, composition, and attachment points are all critical parameters that must be empirically optimized to achieve potent and selective protein degradation.[3] The search for novel, versatile linker scaffolds is therefore a key area of research in the advancement of PROTAC technology.

N-Acetyl 3,5-dibromo-2-nitroaniline: A Chemist's Perspective on a Promising Scaffold

N-Acetyl 3,5-dibromo-2-nitroaniline is a commercially available aromatic compound with a unique arrangement of functional groups that make it an intriguing starting point for PROTAC linker synthesis.

| Property | Value |

| Molecular Formula | C₈H₆Br₂N₂O₃ |

| Molecular Weight | 337.95 g/mol |

| CAS Number | 855929-29-2 |

| Appearance | Off-white to yellow powder |

| Key Functional Groups | Acetylamino, Nitro, Two Bromine atoms |

The strategic placement of these groups on the aniline ring provides multiple, orthogonal handles for chemical modification. This allows for a modular and controlled approach to building complex linker structures.

Diagram: The Chemical Potential of N-Acetyl 3,5-dibromo-2-nitroaniline

Caption: Versatile reactivity of N-Acetyl 3,5-dibromo-2-nitroaniline.

Synthetic Strategies for PROTAC Linker Development

The true potential of N-Acetyl 3,5-dibromo-2-nitroaniline lies in its capacity to be transformed into a variety of bifunctional linkers. Below are detailed, field-proven protocols that can be adapted for this purpose.

Strategy 1: Sequential Cross-Coupling for Rigid Linker Architectures

The two bromine atoms on the aniline ring can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This allows for the introduction of different chemical moieties at defined positions, leading to the creation of rigid and well-defined linkers.

This protocol describes the selective reaction at one of the bromine positions, leaving the other available for subsequent modification.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the mono-arylated product.

Expertise & Experience: The choice of palladium catalyst and ligand is crucial for achieving high selectivity and yield. For substrates with different steric and electronic environments around the bromine atoms, careful optimization of the reaction conditions is necessary.

Caption: Stepwise functionalization of the dibromoaniline core.

Strategy 2: Leveraging the Nitro Group as a Latent Amine

The nitro group can be selectively reduced to an amine, providing a key attachment point for a linker chain. This transformation is typically high-yielding and can be achieved under conditions that are compatible with many other functional groups.

-

Reaction Setup: Dissolve N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalyst, for example, 10% palladium on carbon (Pd/C) (10 mol%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product. The resulting aniline is often pure enough for the next step or can be purified by crystallization or column chromatography.

Trustworthiness: This method is a self-validating system as the disappearance of the starting material and the appearance of the more polar amine product can be easily tracked by TLC. The significant change in polarity also simplifies purification.

Strategy 3: Unmasking the Anilino Group for Linker Attachment

The N-acetyl group serves as a protecting group for the aniline nitrogen, moderating its reactivity. This protecting group can be readily removed by hydrolysis under acidic or basic conditions to reveal the free amine, which can then be used for linker conjugation, for instance, through amide bond formation.

-

Reaction Setup: Suspend the N-acetylated compound in a mixture of ethanol and water.

-

Hydrolysis: Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) and heat the mixture to reflux.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize it. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected aniline.

Proposed Application in PROTAC Synthesis: A Case Study

Let's consider a hypothetical synthesis of a PROTAC linker using N-Acetyl 3,5-dibromo-2-nitroaniline as the starting material. The goal is to create a bifunctional linker with a carboxylic acid handle for attachment to an E3 ligase ligand and an alkyne handle for "click" chemistry-based conjugation to a warhead.

Diagram: Hypothetical Synthesis of a Bifunctional PROTAC Linker

Caption: A plausible synthetic route to a versatile PROTAC linker.

This proposed synthetic route highlights the modularity and versatility of N-Acetyl 3,5-dibromo-2-nitroaniline as a starting material. By carefully selecting the sequence of reactions, a wide variety of linker architectures can be accessed.

Conclusion and Future Outlook

N-Acetyl 3,5-dibromo-2-nitroaniline, while not yet a prominent player in the PROTAC field, possesses all the necessary chemical attributes to be a highly valuable and versatile scaffold for the design and synthesis of novel linkers. Its rich and tunable reactivity allows for the construction of linkers with precise control over their physicochemical properties. As the field of targeted protein degradation continues to evolve, the exploration of new chemical space for linker design will be paramount. We encourage researchers to consider N-Acetyl 3,5-dibromo-2-nitroaniline as a powerful tool in their arsenal for the development of the next generation of PROTAC therapeutics.

References

-

Steinebach, C., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

- Google Patents. (2010). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

- Google Patents. (2023). US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.

-

Marin Biologic Laboratories. (2024). Recent PROTAC Patent Publications and Target Proteins. Marin Biologic Laboratories. [Link]

-

Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]

- Google Patents. (2020). WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases.

-

Nature Protocols. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols. [Link]

- Google Patents. (2024). US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same.

- Google Patents. (2021). US20210299253A1 - Novel autotac chimeric compound, and composition for preventing, ameliorating or treating diseases through targeted protein degradation comprising the same.

-

Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

PubChem. (n.d.). N-[(3,5-dibromo-2-pyridinyl)methyl]-3-nitroaniline. PubChem. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.. [Link]

Sources

The Strategic Synthesis of Cereblon E3 Ligase Ligands: A Technical Guide to Leveraging N-Acetyl 3,5-dibromo-2-nitroaniline as a Precursor

Introduction: The Dawn of Targeted Protein Degradation and the Central Role of Cereblon

The paradigm of therapeutic intervention is undergoing a profound shift, moving beyond simple inhibition to the targeted elimination of disease-causing proteins. This strategy, known as Targeted Protein Degradation (TPD), utilizes the cell's own ubiquitin-proteasome system to selectively eradicate proteins of interest.[1] Central to this approach are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), and molecular glues, which recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation.[2][3]

Among the hundreds of E3 ligases, Cereblon (CRBN) has emerged as a workhorse in the field of TPD.[4][5] This is largely due to the well-established clinical success of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, which were later discovered to function as molecular glues that modulate the substrate specificity of the CRL4-CRBN E3 ligase complex.[6] These small molecules bind to CRBN and induce the degradation of neo-substrates, such as the transcription factors IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells.[7] The favorable drug-like properties of these ligands have made CRBN a primary choice for recruitment in the design of novel PROTACs for a wide array of therapeutic targets.[8]

This technical guide provides an in-depth exploration of a strategic synthetic precursor, N-Acetyl 3,5-dibromo-2-nitroaniline, for the efficient construction of potent Cereblon E3 ligase ligands. We will delve into a modern and efficient synthetic strategy, the underlying mechanism of action of the resulting ligands, and the critical experimental assays for their characterization, providing researchers and drug development professionals with a comprehensive roadmap for advancing their TPD programs.

Synthetic Strategy: A Modern Approach to Pomalidomide-based Ligands from N-Acetyl 3,5-dibromo-2-nitroaniline

The traditional syntheses of pomalidomide and its analogues often commence from pre-functionalized phthalic acid or phthalic anhydride derivatives.[7][9] Here, we propose a convergent and efficient strategy that leverages the reactivity of N-Acetyl 3,5-dibromo-2-nitroaniline. The core of this strategy is a palladium-catalyzed double carbonylation of an ortho-dibromoaromatic intermediate, a powerful transformation for the construction of the phthalimide core.[5]

The N-acetyl group in the starting material serves as a protecting group for the aniline, preventing its interference in subsequent reactions. This protecting group can be readily removed under standard conditions to unmask the aniline for further transformations or can be carried through certain synthetic steps. The two bromine atoms are strategically positioned for a subsequent double carbonylation reaction, which will form the two carbonyl groups of the phthalimide ring in a single, elegant step. The nitro group is a precursor to the essential amino group found in pomalidomide, which can be introduced in the final step via a straightforward reduction.

Proposed Synthetic Workflow

The proposed synthetic route from N-Acetyl 3,5-dibromo-2-nitroaniline to a pomalidomide-based Cereblon ligand is depicted below.

Caption: Proposed synthetic workflow from N-Acetyl 3,5-dibromo-2-nitroaniline.

Experimental Protocol: Synthesis of a Pomalidomide-based CRBN Ligand

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Hydrolysis of N-Acetyl 3,5-dibromo-2-nitroaniline

Rationale: The initial step involves the deprotection of the aniline nitrogen by removing the acetyl group. This is a standard hydrolysis reaction, typically carried out under acidic or basic conditions.

Procedure:

-

To a solution of N-Acetyl 3,5-dibromo-2-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of hydrochloric acid (e.g., 6M HCl, 5.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3,5-dibromo-2-nitroaniline. The product can be purified by column chromatography if necessary.

Step 2: Palladium-Catalyzed Double Carbonylation

Rationale: This key step constructs the phthalimide core of the Cereblon ligand in a single transformation. The reaction utilizes a palladium catalyst to insert two molecules of carbon monoxide across the two carbon-bromine bonds, followed by cyclization with 3-aminopiperidine-2,6-dione.[5]

Procedure:

-

In a high-pressure reaction vessel, combine 3,5-dibromo-2-nitroaniline (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ (e.g., 5 mol%), and a suitable ligand such as Xantphos (e.g., 10 mol%).

-

Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA) (3.0 eq), and a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize with CO to the desired pressure (e.g., 10-50 bar).

-

Heat the reaction mixture to a temperature between 100-150 °C and stir vigorously.

-

Monitor the reaction progress by LC-MS. Upon completion, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (4-Nitro-pomalidomide).

Step 3: Reduction of the Nitro Group

Rationale: The final step is the reduction of the nitro group to the corresponding amine, which is crucial for the binding of the ligand to Cereblon. This can be achieved using various standard reduction methods.

Procedure:

-

Dissolve 4-Nitro-pomalidomide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C, 10 wt%), under an inert atmosphere (e.g., nitrogen or argon).

-

Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final pomalidomide-based Cereblon ligand. The product can be further purified by recrystallization or chromatography if needed.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Cereblon E3 ligase modulators, including the pomalidomide-based ligand synthesized here, function by redirecting the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[6][7] In its native state, the CRL4-CRBN complex ubiquitinates a specific set of endogenous proteins, targeting them for proteasomal degradation.

The binding of a pomalidomide-based ligand to a hydrophobic pocket in the thalidomide-binding domain of Cereblon creates a new protein-protein interaction surface.[10] This altered surface has a high affinity for specific "neo-substrate" proteins that are not typically recognized by the native CRL4-CRBN complex.[2] For IMiDs, these neo-substrates include the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.

The formation of a stable ternary complex between the CRL4-CRBN ligase, the pomalidomide-based ligand, and the neo-substrate brings the neo-substrate into close proximity with the E2 ubiquitin-conjugating enzyme associated with the complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the neo-substrate. The polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

Caption: Mechanism of CRBN-mediated targeted protein degradation.

Experimental Characterization: Validating Ligand Activity

Once synthesized, it is crucial to characterize the pomalidomide-based ligand to confirm its binding to Cereblon and its ability to induce the degradation of target proteins. A multi-tiered approach involving biochemical, biophysical, and cellular assays is recommended.

Biochemical and Biophysical Assays for Target Engagement

These assays confirm the direct interaction between the synthesized ligand and the Cereblon protein.

-

Fluorescence Polarization (FP): This is a competitive binding assay that measures the displacement of a fluorescently labeled CRBN ligand (e.g., fluorescently-labeled thalidomide) by the synthesized compound.[11][12] A decrease in the FP signal indicates that the synthesized ligand is competing for the same binding site on CRBN. This assay can be used to determine the binding affinity (Kᵢ or IC₅₀) of the new ligand.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of a ligand to a protein immobilized on a sensor chip.

Cellular Assays for Protein Degradation

These assays are essential to demonstrate that the ligand is active in a cellular context and can induce the degradation of the intended neo-substrate.

-

Western Blotting: This is a standard technique to quantify the levels of a specific protein in cell lysates. Cells are treated with the synthesized ligand for various times and at different concentrations, and the levels of the target neo-substrate (e.g., IKZF1) are compared to a loading control (e.g., GAPDH or β-actin). A dose- and time-dependent decrease in the target protein level indicates successful degradation.

-

In-Cell Western / High-Content Imaging: These are higher-throughput methods for quantifying protein levels in a plate-based format. They allow for the rapid screening of multiple compounds and concentrations to determine the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

-

Quantitative Mass Spectrometry (Proteomics): This powerful technique can provide an unbiased and global view of the changes in the proteome upon treatment with the ligand. It can confirm the selective degradation of the intended neo-substrates and identify any potential off-target degradation events.

Workflow for Ligand Characterization

Caption: Experimental workflow for the characterization of a novel CRBN ligand.

Quantitative Data Summary for a Representative Cereblon Ligand

The following table summarizes typical quantitative data that would be generated for a potent pomalidomide-based Cereblon ligand.

| Parameter | Assay | Typical Value | Significance |

| CRBN Binding Affinity (IC₅₀) | Fluorescence Polarization | 1 - 50 nM | Measures the potency of direct binding to Cereblon. |

| IKZF1 Degradation (DC₅₀) | In-Cell Western | 5 - 100 nM | Measures the cellular potency for degrading the neo-substrate. |

| Maximum Degradation (Dₘₐₓ) | Western Blot | > 90% | Indicates the efficacy of the ligand in promoting degradation. |

| Selectivity | Proteomics | High | Demonstrates specificity for the intended neo-substrates. |

Conclusion and Future Directions

N-Acetyl 3,5-dibromo-2-nitroaniline represents a strategically valuable and versatile precursor for the synthesis of pomalidomide-based Cereblon E3 ligase ligands. The proposed synthetic route, centered around a palladium-catalyzed double carbonylation, offers an efficient and modern approach to constructing these critical components of PROTACs and molecular glues. A thorough characterization of the synthesized ligands using a combination of biochemical, biophysical, and cellular assays is paramount to validating their activity and advancing them as potential therapeutic agents.

The field of targeted protein degradation is rapidly evolving, with ongoing efforts to discover novel E3 ligases and their corresponding ligands.[4][8] The principles and methodologies outlined in this guide can be adapted for the synthesis and evaluation of ligands for other E3 ligases, thereby expanding the toolbox for TPD and paving the way for the development of next-generation therapeutics that can address previously "undruggable" targets.

References

- Grokipedia.

-

Villemure, E., Wang, Y., & Nilewski, C. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis. [Link]

-

Wikipedia. Cereblon E3 ligase modulator. [Link]

-

ACME Bioscience. (2024). What are CRBN modulators and how do they work? [Link]

-

Chen, J., Natte, K., Spannenberg, A., Neumann, H., Beller, M., & Wu, X. F. (2014). Efficient palladium-catalyzed double carbonylation of o-dibromobenzenes: synthesis of thalidomide. Organic & biomolecular chemistry, 12(30), 5578–5581. [Link]

-

BPS Bioscience. Cereblon Binding Assay Kit. [Link]

-

ResearchGate. Tactics and Strategies for the Synthesis of Cereblon Ligands. [Link]

-

Matyskiela, M. E., Clayton, T., Thompson, J. W., Carroll, C., Bateman, L., LeBrun, L., & Chamberlain, P. P. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. In Protein Degradation with New Chemical Modalities (pp. 94-114). Royal Society of Chemistry. [Link]

-

Rychlicki, G., & Smolewski, P. (2021). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Cancers, 13(18), 4725. [Link]

-

Angelin, M., Rahm, M., Fischer, A., Brinck, T., & Ramström, O. (2010). Diastereoselective One-Pot Tandem Synthesis of 3-Substituted Isoindolinones: A Mechanistic Investigation. The Journal of organic chemistry, 75(17), 5882–5887. [Link]

-

ResearchGate. Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays. [Link]

-

Taylor & Francis Online. (2016). New synthesis route for the preparation of pomalidomide. Synthetic Communications, 46(16), 1343-1348. [Link]

-

Vicente, A. T. S., Moura, S. P. S. P., & Salvador, J. A. R. (2022). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. RSC medicinal chemistry, 13(8), 913–944. [Link]

-

Ruchelman, A. L., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. Bioorganic & medicinal chemistry letters, 23(1), 360–365. [Link]

-

Organic Syntheses. 3-nitrophthalic acid. [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

-

Bede, F., Takács, A., Kollár, L., & Pongracz, P. (2021). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules (Basel, Switzerland), 26(11), 3185. [Link]

-

Organic Syntheses. 4-nitrophthalic acid. [Link]

-

Sciencemadness.org. Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. [Link]

-

SID. Reinvestigation of 3-Nitrophthalic acid Synthesis. [Link]

-

PrepChem.com. Synthesis of 3- nitrophthalic acid. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

Hartmann, M. D., Boichenko, I., Coles, M., Lupas, A. N., & Hernandez Alvarez, B. (2015). Structural Dynamics of the Cereblon Ligand Binding Domain. PloS one, 10(5), e0128348. [Link]

-

AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. [Link]

-

Wuts, P. G. (2022). Ligands for cereblon: 2017-2021 patent overview. Expert opinion on therapeutic patents, 32(5), 483–502. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Nitrophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 3. sci-hub.box [sci-hub.box]

- 4. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles [mdpi.com]

- 5. Efficient palladium-catalyzed double carbonylation of o-dibromobenzenes: synthesis of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. BJOC - Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives [beilstein-journals.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Reactivity of N-Acetyl 3,5-dibromo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl 3,5-dibromo-2-nitroaniline is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an N-acetyl group, a nitro group, and two bromine atoms, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the plausible synthesis of this compound and an in-depth analysis of its reactivity, offering valuable insights for its application in the development of novel pharmaceuticals and other complex molecular architectures. The strategic placement of its functional groups allows for selective manipulation, making it a valuable intermediate for generating diverse molecular scaffolds.

Proposed Synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline

While a direct, published synthesis for N-Acetyl 3,5-dibromo-2-nitroaniline is not extensively documented, a logical and efficient multi-step synthetic pathway can be proposed based on well-established organic transformations. The overall strategy involves the sequential introduction of the functional groups onto an aniline or benzene precursor, leveraging the directing effects of the substituents at each stage.

The proposed synthesis commences with the nitration of 1,3-dibromobenzene to yield 1,3-dibromo-5-nitrobenzene. This is followed by a selective reduction of the nitro group to afford 3,5-dibromoaniline. The amino group is then acetylated to protect it and to modulate its directing effect for the subsequent nitration step, which is directed to the ortho position by the N-acetyl group.

Experimental Protocols

Step 1: Synthesis of 1,3-Dibromo-5-nitrobenzene